molecular formula C17H21BN2O3 B12364431 tert-butyl 5-boranyl-2-oxo-1H-spiro[indole-3,4'-piperidine]-1'-carboxylate

tert-butyl 5-boranyl-2-oxo-1H-spiro[indole-3,4'-piperidine]-1'-carboxylate

Cat. No.: B12364431
M. Wt: 312.2 g/mol
InChI Key: JNAWRGJQIFPLEJ-UHFFFAOYSA-N
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Description

1’-(TERT-BUTOXYCARBONYL)-2-OXOSPIRO[INDOLINE-3,4’-PIPERIDINE]-5-YLBORONIC ACID is a complex organic compound that features a spirocyclic structure. This compound is notable for its use in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(TERT-BUTOXYCARBONYL)-2-OXOSPIRO[INDOLINE-3,4’-PIPERIDINE]-5-YLBORONIC ACID typically involves multiple steps. One common method includes the protection of the amine group with the Boc group, followed by the formation of the spirocyclic structure through cyclization reactions. The reaction conditions often involve the use of bases such as sodium hydroxide or organic solvents like tetrahydrofuran (THF) and acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1’-(TERT-BUTOXYCARBONYL)-2-OXOSPIRO[INDOLINE-3,4’-PIPERIDINE]-5-YLBORONIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include di-tert-butyl dicarbonate for Boc protection, trifluoroacetic acid for Boc deprotection, and various oxidizing and reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions include deprotected amines, hydroxyl derivatives, and various substituted spirocyclic compounds .

Scientific Research Applications

1’-(TERT-BUTOXYCARBONYL)-2-OXOSPIRO[INDOLINE-3,4’-PIPERIDINE]-5-YLBORONIC ACID has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds for studying biological pathways.

    Medicine: Utilized in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: Applied in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1’-(TERT-BUTOXYCARBONYL)-2-OXOSPIRO[INDOLINE-3,4’-PIPERIDINE]-5-YLBORONIC ACID involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during subsequent synthetic steps. Upon deprotection, the free amine can participate in various biochemical interactions, targeting specific molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(TERT-BUTOXYCARBONYL)-2-OXOSPIRO[INDOLINE-3,4’-PIPERIDINE]-5-YLBORONIC ACID is unique due to its spirocyclic structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and bioactive compounds .

Properties

Molecular Formula

C17H21BN2O3

Molecular Weight

312.2 g/mol

InChI

InChI=1S/C17H21BN2O3/c1-16(2,3)23-15(22)20-8-6-17(7-9-20)12-10-11(18)4-5-13(12)19-14(17)21/h4-5,10H,6-9H2,1-3H3,(H,19,21)

InChI Key

JNAWRGJQIFPLEJ-UHFFFAOYSA-N

Canonical SMILES

[B]C1=CC2=C(C=C1)NC(=O)C23CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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